

# Unable to Identify "Akt-IN-3" in Publicly Available Scientific Literature

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## Compound of Interest

Compound Name: Akt-IN-3

Cat. No.: B10775370

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Following a comprehensive review of scientific databases and publicly available information, the specific compound "**Akt-IN-3**" could not be identified. As a result, a detailed technical guide on its discovery and development history cannot be provided at this time.

Extensive searches did not yield any specific data related to a molecule with the designation "**Akt-IN-3**." This suggests that "**Akt-IN-3**" may be an internal compound designation not yet disclosed in public literature, a very recent discovery not yet indexed, or a potential misnomer for another established Akt inhibitor.

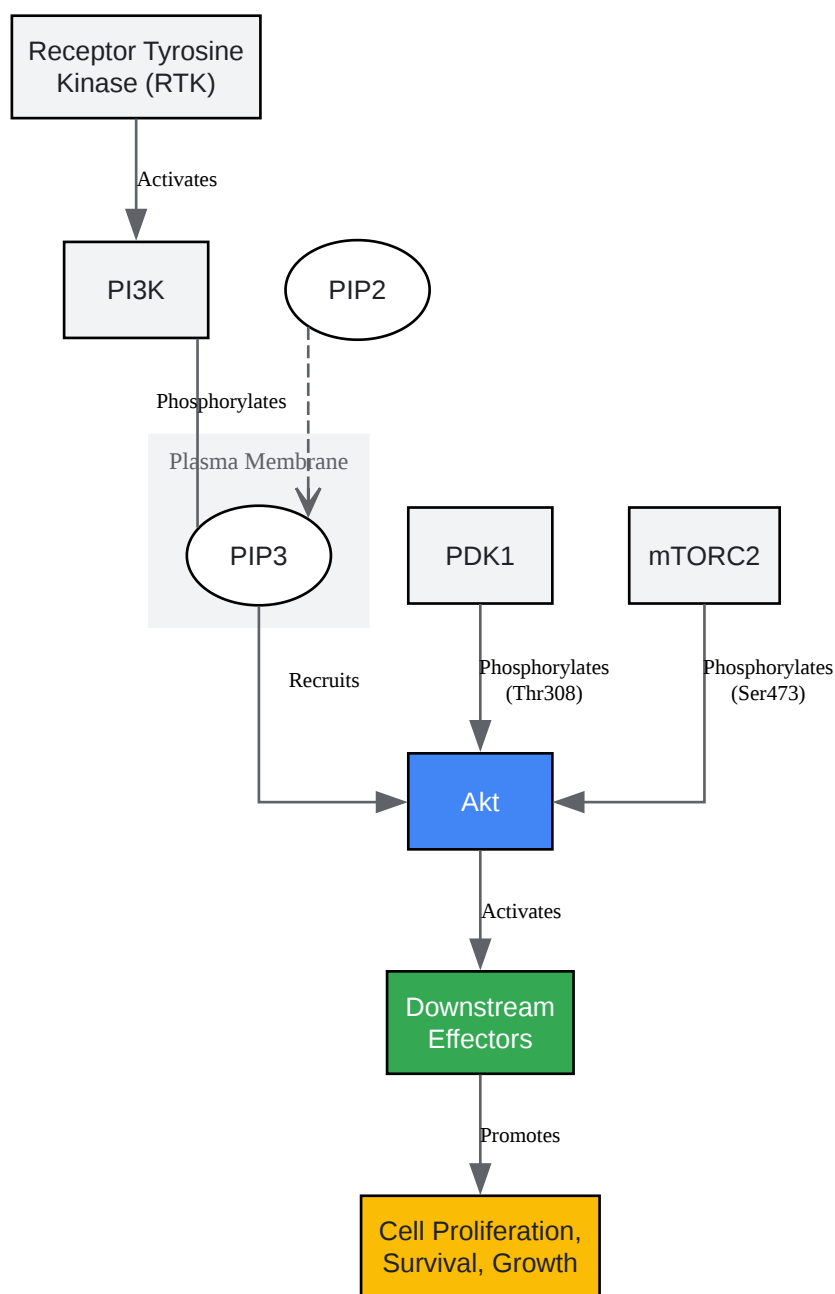
While information on "**Akt-IN-3**" is not available, the broader field of Akt inhibition is a well-documented and active area of research in oncology and other therapeutic areas. The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to increased cell proliferation, survival, and resistance to therapy.

The Akt family consists of three highly homologous isoforms: Akt1, Akt2, and Akt3, each with distinct and sometimes overlapping roles in cellular processes.<sup>[1][2]</sup> The development of inhibitors targeting these isoforms has been a major focus of pharmaceutical research. These inhibitors are broadly classified into two main categories: ATP-competitive inhibitors and allosteric inhibitors.<sup>[3][4]</sup>

### Key Signaling Pathway in Akt Activation

The activation of Akt is a multi-step process initiated by growth factors or other extracellular signals that activate receptor tyrosine kinases (RTKs). This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane.<sup>[5]</sup><sup>[6]</sup> Akt is recruited to the membrane via its pleckstrin homology (PH) domain, which binds to PIP3.<sup>[7]</sup> This colocalization facilitates the phosphorylation of Akt at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the C-terminal hydrophobic motif by mTORC2, leading to its full activation.<sup>[6]</sup> Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation.<sup>[6]</sup>

Below is a simplified representation of the canonical PI3K/Akt signaling pathway.



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